1H-1-Ethyl-d5 Candesartan

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

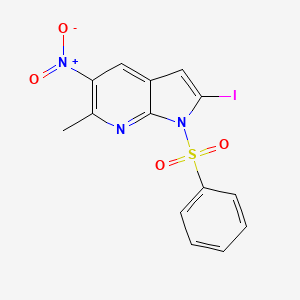

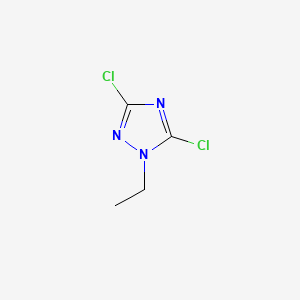

1H-1-Ethyl-d5 Candesartan is a deuterated analogue of Candesartan . This means that it contains five deuterium atoms instead of normal hydrogen atoms . This modification is intended to improve the pharmacokinetic properties of the drug, such as bioavailability, half-life, and metabolic stability .

Molecular Structure Analysis

The molecular formula of 1H-1-Ethyl-d5 Candesartan is C24H20D5N6O3 . Its molecular weight is 460.55 g/mol . The structure of 1H-1-Ethyl-d5 Candesartan includes a benzimidazole ring and a biphenyl group .

Aplicaciones Científicas De Investigación

- Application : 1H-1-Ethyl-d5 Candesartan is primarily used to manage hypertension. It works by blocking the action of angiotensin II, a hormone that constricts blood vessels and raises blood pressure. By doing so, it helps relax blood vessels and lowers blood pressure levels .

Hypertension Treatment

Mecanismo De Acción

Target of Action

1H-1-Ethyl-d5 Candesartan is a chemical compound that belongs to the class of angiotensin II receptor antagonists . The primary target of this compound is the type-1 angiotensin II receptor (AT1) . This receptor plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance in the body .

Mode of Action

1H-1-Ethyl-d5 Candesartan works by blocking the action of angiotensin II . It competes with angiotensin II for binding to the AT1 receptor . By inhibiting the binding of angiotensin II, it prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to an overall decrease in blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by 1H-1-Ethyl-d5 Candesartan is the renin-angiotensin-aldosterone system (RAAS) . By blocking the AT1 receptor, it inhibits the effects of angiotensin II. This leads to vasodilation, decreased secretion of aldosterone, and ultimately, a reduction in blood pressure .

Pharmacokinetics

The pharmacokinetic properties of 1H-1-Ethyl-d5 Candesartan are comparable to those of Candesartan . It is administered orally as a prodrug, which is rapidly converted to its active metabolite, Candesartan, during absorption in the gastrointestinal tract

Result of Action

The primary result of the action of 1H-1-Ethyl-d5 Candesartan is a decrease in blood pressure . By blocking the action of angiotensin II, it helps to relax the blood vessels, which in turn reduces blood pressure levels .

Propiedades

IUPAC Name |

2-ethoxy-3-[[4-[2-[1-(1,1,2,2,2-pentadeuterioethyl)tetrazol-5-yl]phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N6O3/c1-3-32-24(28-29-30-32)20-9-6-5-8-19(20)18-14-12-17(13-15-18)16-31-23-21(25(33)34)10-7-11-22(23)27-26(31)35-4-2/h5-15H,3-4,16H2,1-2H3,(H,33,34)/i1D3,3D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDHVZUNUEWIVIB-WNWXXORZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N1C(=NN=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747749 |

Source

|

| Record name | 2-Ethoxy-1-({2'-[1-(~2~H_5_)ethyl-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-1-Ethyl-d5 Candesartan | |

CAS RN |

1246818-70-1 |

Source

|

| Record name | 2-Ethoxy-1-({2'-[1-(~2~H_5_)ethyl-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Benzyl-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B580773.png)

![4-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzonitrile](/img/structure/B580787.png)

![3-Chloro-2'-(N,N-dimethylsulfamoyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B580794.png)